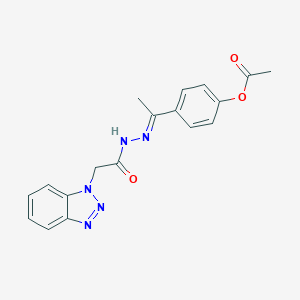![molecular formula C18H27N3O2S2 B380362 N,N-dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 315239-08-8](/img/structure/B380362.png)
N,N-dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the thieno[2,3-d]pyrimidin-2-yl class, which is known for its diverse biological and chemical properties[_{{{CITATION{{{1{N-(2,5-DIMETHYLPHENYL)-2-(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO ...[{{{CITATION{{{_2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidin-2-yl core[_{{{CITATION{{{1{N-(2,5-DIMETHYLPHENYL)-2-[(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO ...](https://www.sigmaaldrich.com/IN/en/product/aldrich/l412910)[{{{CITATION{{{2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49). This core is then functionalized with the appropriate substituents, such as the dibutyl group and the sulfanylacetamide moiety[{{{CITATION{{{1{N-(2,5-DIMETHYLPHENYL)-2-(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO ...[{{{CITATION{{{2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49). The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen[{{{CITATION{{{1{N-(2,5-DIMETHYLPHENYL)-2-(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO ...[{{{CITATION{{{_2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49).
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process, ensuring that the compound is produced in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{N-(2,5-DIMETHYLPHENYL)-2-(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO ...[{{{CITATION{{{_2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49). These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4)[_{{{CITATION{{{1{N-(2,5-DIMETHYLPHENYL)-2-(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO ...[{{{CITATION{{{_2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{1{N-(2,5-DIMETHYLPHENYL)-2-(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO ...[{{{CITATION{{{_2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under specific conditions[_{{{CITATION{{{1{N-(2,5-DIMETHYLPHENYL)-2-(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO ...[{{{CITATION{{{_2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry: In chemistry, N,N-dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Its ability to inhibit the growth of various microorganisms makes it a candidate for developing new therapeutic agents.
Medicine: The compound's biological activity has led to its investigation as a potential therapeutic agent for various diseases. Its interaction with specific molecular targets in the body suggests that it could be used to treat conditions such as infections and inflammation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism by which N,N-dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exerts its effects involves its interaction with specific molecular targets in the body. The compound binds to these targets, leading to the activation or inhibition of certain biochemical pathways. This interaction can result in the modulation of cellular processes, such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N,N-Diethyl-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
N-(2,5-Dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Uniqueness: N,N-Dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide stands out due to its specific structural features, such as the dibutyl group and the sulfanylacetamide moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other compounds in the same class.
Properties
IUPAC Name |
N,N-dibutyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S2/c1-5-7-9-21(10-8-6-2)14(22)11-24-18-19-16(23)15-12(3)13(4)25-17(15)20-18/h5-11H2,1-4H3,(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWKPPUXAMPXPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B380280.png)
![Ethyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B380282.png)
![5-methyl-7-{4-[(phenylmethyl)oxy]phenyl}-N-pyridin-2-yl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380283.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380284.png)
![7-(4-chlorophenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B380286.png)
![4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B380287.png)
![Ethyl 4-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B380290.png)
![Propan-2-yl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B380291.png)
![Methyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B380292.png)
![2-(4-BENZYLPIPERAZIN-1-YL)-N'-[(Z)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B380295.png)
![3-(1-methyl-1H-pyrrol-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B380296.png)
![2-({[4-(2,4-Dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B380298.png)
![N'-[1-(4-methylphenyl)ethylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B380301.png)

